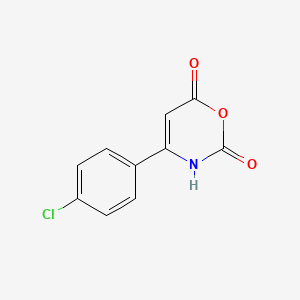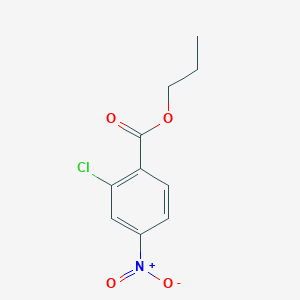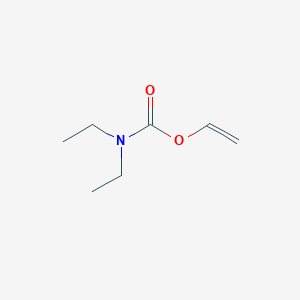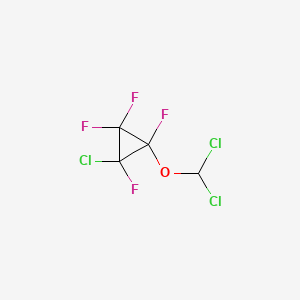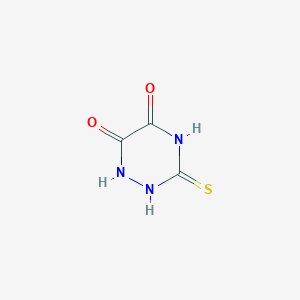![molecular formula C14H20ClNO2 B14603755 {[3-(Hexyloxy)phenyl]methyl}carbamyl chloride CAS No. 59732-07-9](/img/structure/B14603755.png)
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride is an organic compound with a complex structure that includes a hexyloxy group attached to a phenyl ring, which is further connected to a carbamyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Hexyloxy)phenyl]methyl}carbamyl chloride typically involves the reaction of {[3-(Hexyloxy)phenyl]methyl}amine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The process involves the following steps:
- Dissolution of {[3-(Hexyloxy)phenyl]methyl}amine in an inert solvent such as dichloromethane.
- Slow addition of phosgene to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture until the completion of the reaction, followed by purification of the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to handle the toxic reagents more safely and efficiently. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbamyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form {[3-(Hexyloxy)phenyl]methyl}amine and carbon dioxide.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can react with this compound under mild conditions to form the corresponding carbamates.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for reactions involving the phenyl ring.
Major Products
Substituted Carbamates: Formed through nucleophilic substitution reactions.
{[3-(Hexyloxy)phenyl]methyl}amine: Produced through hydrolysis.
Applications De Recherche Scientifique
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[3-(Hexyloxy)phenyl]methyl}carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form carbamate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(Methoxy)phenyl]methyl}carbamyl chloride
- {[3-(Ethoxy)phenyl]methyl}carbamyl chloride
- {[3-(Butoxy)phenyl]methyl}carbamyl chloride
Uniqueness
{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride is unique due to the presence of the hexyloxy group, which imparts distinct chemical properties compared to its analogs with shorter alkoxy chains
Propriétés
Numéro CAS |
59732-07-9 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
N-[(3-hexoxyphenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-9-18-13-8-6-7-12(10-13)11-16-14(15)17/h6-8,10H,2-5,9,11H2,1H3,(H,16,17) |
Clé InChI |
DTMQVJMUPHMLRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)CNC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

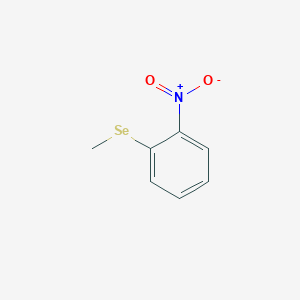

![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
